molecular formula C19H17FN4O2 B2406497 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 838869-33-3

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2406497
CAS No.: 838869-33-3
M. Wt: 352.369
InChI Key: LCIHKSVOASGEEH-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a chemically synthesized small molecule featuring a pyrido[1,2-a]pyrimidine core, a scaffold recognized for its significant therapeutic potential in medicinal chemistry. This compound is presented as a high-purity solid for research use only and is strictly not intended for diagnostic, therapeutic, or personal applications. The integration of the 4-oxopyrido[1,2-a]pyrimidine system, a privileged structure in drug discovery, suggests this compound may serve as a key intermediate or pharmacophore in the development of novel bioactive agents. Pyridopyrimidine derivatives are frequently investigated for their ability to interact with a variety of biological targets. Literature indicates that related structures have demonstrated potent activity as inhibitors of crucial enzymes, including dihydrofolate reductase (DHFR), and various protein kinases such as cyclin-dependent kinases (CDK), Abl kinase, and mTOR . These targets are central to numerous disease pathways, most notably in oncology, with drugs like Palbociclib (a CDK4/6 inhibitor) serving as prominent examples of successful pyridopyrimidine-based therapeutics . Furthermore, the presence of the piperazine moiety, substituted with a fluorophenyl group, is a common feature in drug molecules known to enhance pharmacokinetic properties and facilitate binding to neuronal receptors, hinting at potential research applications beyond oncology . Researchers may find this compound valuable for screening against these and other therapeutic targets, for structure-activity relationship (SAR) studies, and as a sophisticated building block in the synthesis of more complex chemical entities aimed at treating conditions previously deemed untreatable .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-15-5-1-2-6-16(15)22-9-11-23(12-10-22)18-14(13-25)19(26)24-8-4-3-7-17(24)21-18/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIHKSVOASGEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C(=O)N4C=CC=CC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid, followed by further functionalization steps . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl-piperazine derivatives and pyrido[1,2-a]pyrimidine analogs. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl derivatives and other pyrido[1,2-a]pyrimidine-based molecules .

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates a piperazine ring, a fluorophenyl group, and a pyrido[1,2-a]pyrimidine core, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The compound's IUPAC name is indicative of its intricate structure, which can be represented as follows:

C19H17FN4O2\text{C}_{19}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{2}

Key Features

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Pyrido[1,2-a]pyrimidine Core : Associated with various therapeutic activities.

The biological activity of the compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : It can act on various receptors, potentially influencing signal transduction pathways.

Antidepressant and Antipsychotic Effects

Research indicates that compounds with similar structures exhibit antidepressant and antipsychotic properties. For instance, derivatives of piperazine have been evaluated for their ability to modulate serotonin and dopamine receptors. The presence of the fluorophenyl moiety may enhance these effects by improving receptor binding affinity.

In Vitro Studies

A series of in vitro studies have demonstrated the potential efficacy of this compound against specific targets:

StudyTargetResult
MAO-BIC50 = 0.013 µM (most potent inhibitor)
L929 CellsCytotoxicity assessed; T3 showed significant effects at higher concentrations

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • MAO Inhibition : In a study involving piperazine derivatives, compounds were synthesized and tested for monoamine oxidase (MAO) inhibitory activities. The results suggested that structural modifications significantly affect potency.
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of related pyridazinone derivatives on L929 cells. The findings indicated that certain substitutions could enhance selectivity and reduce cytotoxicity.

Comparative Analysis

To understand the unique properties of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(4-fluorophenyl)-piperazinePiperazine coreAntidepressant effects
3-(methylthio)-4H-pyrido[1,2-a]pyrimidinPyrido-pyrimidine coreAnticancer activity
5-(thiazol-2-yl)-thiazolidinoneThiazolidinone structureAntimicrobial properties

The unique combination of functional groups in the queried compound may provide synergistic effects that enhance its pharmacological profile compared to similar compounds.

Q & A

Basic: What are the key synthetic challenges in preparing 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde?

The synthesis involves multi-step reactions requiring precise control of substituent compatibility and reaction conditions. Critical steps include:

  • Piperazine ring functionalization : Introducing the 2-fluorophenyl group to the piperazine moiety without side reactions (e.g., over-alkylation or oxidation) .
  • Pyrido-pyrimidine core assembly : Condensation reactions under controlled pH and temperature to avoid decomposition of the aldehyde group at position 3 .
  • Purification challenges : Use of column chromatography with gradients (e.g., ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the final product .

Basic: How is the purity of this compound validated in academic research?

Purity validation employs:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >98% purity .
  • NMR spectroscopy : ¹H/¹³C NMR to verify structural integrity, focusing on the aldehyde proton (δ 9.8–10.2 ppm) and fluorophenyl aromatic signals .
  • Mass spectrometry (HRMS) : Accurate mass determination to rule out byproducts (e.g., m/z calculated for C₂₁H₁₈FN₅O₂: 399.14) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., receptor binding vs. cellular assays) may arise from:

  • Solubility differences : Use of DMSO vs. aqueous buffers can alter bioavailability. Optimize solvent systems (e.g., PEG-400/water) for in vitro assays .
  • Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
  • Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR strategies include:

  • Piperazine modifications : Replace 2-fluorophenyl with 2-chloro or 2-methoxy groups to assess steric/electronic effects on receptor binding .
  • Aldehyde substitution : Convert the aldehyde to a hydroxymethyl or carboxylic acid group to improve solubility or reduce reactivity .
  • Pyrido-pyrimidine core rigidity : Introduce methyl groups at positions 7 or 9 to evaluate conformational effects on target engagement .

Basic: What analytical methods characterize this compound’s stability under storage conditions?

Stability studies use:

  • Accelerated degradation tests : Exposure to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, monitored via HPLC .
  • pH-dependent stability : Incubation in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
  • X-ray crystallography : To assess crystallinity changes impacting shelf life .

Advanced: How do computational models predict this compound’s interaction with CNS targets?

In silico approaches include:

  • Molecular docking : Simulate binding to serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) using AutoDock Vina, focusing on piperazine and fluorophenyl interactions .
  • MD simulations : Analyze stability of receptor-ligand complexes over 100 ns trajectories (e.g., GROMACS) to prioritize in vitro testing .
  • ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and BBB permeability .

Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

Recommended models:

  • Rodent pharmacokinetics : Single-dose IV/PO administration in Sprague-Dawley rats with LC-MS/MS plasma analysis (T₁/₂, Cₘₐₓ, AUC) .
  • Tissue distribution : Radiolabeled compound (¹⁴C) to track accumulation in brain, liver, and kidneys .
  • CYP inhibition assays : Human liver microsomes to identify metabolic interactions (e.g., CYP3A4/2D6) .

Basic: What spectroscopic techniques confirm the regioselectivity of the piperazine substitution?

Regioselectivity is validated via:

  • NOESY NMR : Correlate spatial proximity between the fluorophenyl group and pyrido-pyrimidine protons .
  • IR spectroscopy : Monitor N-H stretching (3300–3500 cm⁻¹) to confirm piperazine ring closure .
  • X-ray diffraction : Resolve crystal structures to unambiguously assign substitution patterns .

Advanced: How can contradictory cytotoxicity data in cancer cell lines be reconciled?

Potential resolutions:

  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) to identify threshold effects .
  • Cell line authentication : STR profiling to rule out cross-contamination .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map off-target pathways .

Basic: What are the safety protocols for handling this compound in lab settings?

Safety measures include:

  • PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize aldehyde-containing waste with sodium bisulfite before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.